5-({3-[(4-acetyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline
Overview
Description
5-({3-[(4-acetyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline is a synthetic compound that has been the subject of scientific research due to its potential in various fields. It is a complex chemical compound that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 5-({3-[(4-acetyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has also been shown to have antioxidant properties and can protect cells from oxidative damage.
Biochemical and Physiological Effects:
The compound has been shown to have several biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has also been shown to have antioxidant properties and can protect cells from oxidative damage. In addition, the compound has been shown to have neuroprotective properties and can protect neurons from damage.
Advantages and Limitations for Lab Experiments
The compound has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also stable and can be stored for long periods of time without degradation. However, the compound has some limitations for lab experiments. It is a complex compound that requires specialized equipment and expertise to synthesize. In addition, the compound is relatively expensive, which can limit its use in some research studies.
Future Directions
There are several future directions for research on 5-({3-[(4-acetyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline. One direction is to further study the compound's potential in cancer research. Specifically, researchers can explore the compound's mechanism of action and its potential in combination with other anticancer drugs. Another direction is to study the compound's potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Researchers can explore the compound's mechanism of action and its potential in animal models of these diseases. Finally, researchers can explore the synthesis of analogs of the compound to improve its potency and selectivity.
Scientific Research Applications
The compound has been the subject of scientific research due to its potential in various fields. One of the potential applications of the compound is in the field of cancer research. Studies have shown that the compound has anticancer properties and can inhibit the growth of cancer cells. The compound has also been studied for its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-[4-[5-(isoquinolin-5-yloxymethyl)-1,2-oxazole-3-carbonyl]piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-14(25)23-7-9-24(10-8-23)20(26)18-11-16(28-22-18)13-27-19-4-2-3-15-12-21-6-5-17(15)19/h2-6,11-12H,7-10,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJJXLQEIMBNBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=NOC(=C2)COC3=CC=CC4=C3C=CN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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